4-bromobutyl Nitrate
Description
Significance of Organic Nitrates in Chemical and Biological Sciences
Organic nitrates are a class of compounds characterized by the R−ONO₂ functional group, where R is an organic substituent. wikipedia.org These molecules are of considerable interest across various scientific disciplines due to their diverse chemical reactivity and biological effects. In the realm of chemical sciences, organic nitrates are recognized for their role as energetic materials and as versatile intermediates in organic synthesis. acs.orgspringerprofessional.de Their decomposition often releases significant energy, a property harnessed in explosives and propellants. wikipedia.org
From a biological perspective, organic nitrates are renowned for their ability to act as prodrugs for nitric oxide (NO), a critical signaling molecule in numerous physiological processes. nih.gov Nitric oxide is a potent vasodilator, and its release from organic nitrates leads to the relaxation of vascular smooth muscle, which is the basis for their long-standing use in treating conditions like angina pectoris. nih.gov The biological activity of these compounds is linked to their capacity to release NO, which then activates guanylyl cyclase, leading to a cascade of events that result in vasodilation. nih.gov Furthermore, research has explored the influence of organic nitrates and related compounds on processes such as amyloidogenesis, suggesting potential therapeutic applications in neurodegenerative diseases.
In environmental science, organic nitrates are recognized as significant secondary oxidation products in the atmosphere. copernicus.org They play a crucial role in atmospheric radical cycles and influence the formation of secondary pollutants like ozone and secondary organic aerosols. copernicus.orgmdpi.com The atmospheric production of organic nitrates involves the oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). copernicus.org
Historical Context of Nitrate (B79036) Ester Chemistry
The history of nitrate ester chemistry is deeply intertwined with the development of explosives. Nitration technology has been applied in industrial settings for over a century, with early investigations into the nitration of glycerol (B35011) dating back to 1830. springerprofessional.de This led to the discovery of nitroglycerin, one of the earliest and most powerful liquid explosives, which found applications in both mining and the military. springerprofessional.de
Throughout the late 19th and early 20th centuries, the synthesis and properties of various nitrate esters were extensively studied. Pentaerythritol tetranitrate (PETN), first produced in 1891, emerged as a highly stable and powerful explosive. springerprofessional.de The military applications of nitrate esters expanded significantly, with compounds like cellulose (B213188) nitrate being used in smokeless gunpowder and solid propellants. researchgate.net
The methods for synthesizing nitrate esters have also evolved over time. The classic approach involves the use of a "mixed acid" of nitric and sulfuric acids to facilitate the condensation reaction between an alcohol and nitric acid. wikipedia.org Over the years, alternative methods have been developed to improve safety and efficiency.
Overview of 4-Bromobutyl Nitrate's Role in Research Paradigms
This compound (C₄H₈BrNO₃) is a bifunctional organic compound that has attracted attention in medicinal chemistry and organic synthesis. Its structure, featuring both a bromine atom and a nitrate group, allows for a range of chemical transformations.
A primary application of this compound is as a chemical intermediate. chemicalbook.com It is used in the synthesis of nitrooxyalkyl esters of pharmacologically active carboxylic acids. chemicalbook.comgoogle.com This approach is employed to create prodrugs, where the active pharmaceutical ingredient is released at the target site within the body. For instance, it is an intermediate in the synthesis of Latanoprostene bunod, a drug used in the treatment of increased intraocular pressure. chemicalbook.com The compound's reactivity, stemming from both the bromine and nitrate functionalities, makes it a valuable tool for medicinal chemists.
In biological research, this compound has been investigated for its potential physiological effects. Studies have suggested that it may exhibit anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes and may also inhibit platelet aggregation. These activities are largely attributed to its ability to release nitric oxide.
The synthesis of this compound is typically achieved through the nitration of 4-bromo-1-hydroxybutane. chemicalbook.comchemicalbook.com However, this reaction can be hazardous on a larger scale due to its potential for thermal instability and gas production. chemicalbook.com
Current Research Trends and Future Prospects for this compound
Current research involving this compound continues to focus on its utility as a synthetic intermediate for the development of novel therapeutic agents. The strategy of incorporating a nitric oxide-donating moiety into existing drugs is an active area of investigation aimed at enhancing therapeutic efficacy and reducing side effects. This compound serves as a key building block in this endeavor. google.com
Future prospects for this compound are likely to expand in the field of medicinal chemistry. As our understanding of the physiological roles of nitric oxide deepens, the demand for versatile NO-donating scaffolds like this compound may increase. Further research may explore its application in developing new treatments for cardiovascular diseases, inflammatory conditions, and potentially neurodegenerative disorders.
Improvements in the synthesis of this compound, particularly in developing safer and more scalable methods, are also an important area for future research. The development of stable, non-explosive solutions of the compound represents a step in this direction. google.com
The unique combination of a reactive bromine atom and a nitric oxide-releasing nitrate group in this compound ensures its continued relevance in the design and synthesis of new molecules with potential biological applications.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobutyl nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO3/c5-3-1-2-4-9-6(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDHVMDABUMCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CO[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439582 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146563-40-8 | |
| Record name | 4-bromobutylnitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromobutyl nitrate | |
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Synthetic Methodologies and Reaction Pathway Analysis of 4 Bromobutyl Nitrate
Established Synthetic Routes to 4-Bromobutyl Nitrate (B79036)
The primary and most documented method for synthesizing 4-bromobutyl nitrate is through the direct nitration of its corresponding alcohol, 4-bromo-1-hydroxybutane.
The conversion of 4-bromo-1-hydroxybutane (also known as 4-bromo-1-butanol) into this compound is achieved by treating the alcohol with a potent nitrating agent. chemicalbook.comchemicalbook.comgoogle.com This reaction specifically forms a nitrate ester, where the hydroxyl (-OH) group of the alcohol is substituted by a nitrate (-ONO₂) group. lscollege.ac.in
The standard industrial and laboratory procedure for this transformation employs a sulfonitric mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemicalbook.comlscollege.ac.in Sulfuric acid, being the stronger acid, acts as a catalyst by facilitating the formation of the reactive nitrating species and also serves as a dehydrating agent, absorbing the water produced during the reaction to drive the equilibrium forward. wordpress.commasterorganicchemistry.com
The reaction is typically performed by preparing the sulfonitric mixture first, often in a solvent like dichloromethane (B109758) (CH₂Cl₂), and cooling it to a low temperature. chemicalbook.com The 4-bromo-1-hydroxybutane is then added slowly to the cooled mixture. chemicalbook.com Maintaining a low temperature is critical throughout the addition and subsequent reaction period. chemicalbook.com After the reaction is complete, the mixture is carefully quenched by pouring it into ice-cold water, followed by extraction of the organic product, neutralization of residual acids, and purification. chemicalbook.comgoogle.com While some procedures perform the nitration without a solvent, this approach is considered more hazardous. chemicalbook.comchemicalbook.com
A representative set of reaction parameters is detailed in the table below.
| Parameter | Value/Condition | Source(s) |
| Reactants | 4-bromo-1-hydroxybutane, Fuming Nitric Acid, 98% Sulfuric Acid | chemicalbook.com |
| Solvent | Dichloromethane (CH₂Cl₂) | chemicalbook.com |
| Molar Ratio | ~1 : 2 : 2 (Alcohol : HNO₃ : H₂SO₄) | chemicalbook.com |
| Temperature | -5 °C to 5 °C | chemicalbook.com |
| Reaction Time | 2 - 5 hours | chemicalbook.com |
| Workup | Quenching in cold water, extraction, neutralization, drying | chemicalbook.comgoogle.com |
| Reported Yield | ~85-96% | chemicalbook.comgoogle.com |
The formation of a nitrate ester from an alcohol using a sulfonitric mixture proceeds via an electrophilic substitution mechanism. It is crucial to distinguish this from aromatic nitration, where a nitro group (C-NO₂) is attached to a carbon atom of an aromatic ring. lscollege.ac.inbyjus.com In nitrate ester formation, an oxygen-nitrogen bond (O-NO₂) is formed.
The mechanism unfolds in several key steps:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, forming a protonated nitric acid intermediate (H₂NO₃⁺). wordpress.comyoutube.com
Formation of the Nitronium Ion: This intermediate is unstable and readily loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺). wordpress.combyjus.comyoutube.com
Nucleophilic Attack: The alcohol (4-bromo-1-hydroxybutane) acts as a nucleophile. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic nitrogen atom of the nitronium ion. youtube.comkhanacademy.org
Deprotonation: A weak base present in the mixture, such as water or the hydrogen sulfate (B86663) ion (HSO₄⁻), removes the proton from the oxygen atom that originated from the alcohol. This final step neutralizes the intermediate and yields the this compound ester product. youtube.comkhanacademy.org
Optimizing reaction parameters is essential for maximizing yield, minimizing by-products, and ensuring operational safety.
Temperature Control: Nitration is a strongly exothermic process. ewadirect.comdicp.ac.cn Strict temperature control, typically maintaining the reaction between -5 °C and 5 °C, is the most critical parameter to manage. chemicalbook.com Failure to dissipate the heat effectively can lead to a rapid, uncontrolled acceleration of the reaction rate, known as thermal runaway, which can result in decomposition and the formation of undesirable by-products. wordpress.comdicp.ac.cn
Solvent Selection: The choice of an appropriate solvent is important for several reasons. An inert solvent like dichloromethane can help to better control the reaction temperature by improving heat transfer, and it facilitates the separation and purification of the product during the workup phase. chemicalbook.com
| Parameter | Optimization Strategy | Rationale | Source(s) |
| Temperature | Maintain low and stable temperature (e.g., -5 to 5 °C) using an ice or cooling bath. | To control the highly exothermic reaction, prevent thermal runaway, and minimize side reactions. | chemicalbook.comdicp.ac.cn |
| Molar Ratios | Use a slight excess of nitric acid and a sufficient amount of sulfuric acid to act as both catalyst and dehydrating agent. | To drive the reaction to completion and absorb the water by-product. | chemicalbook.comwordpress.com |
| Solvent | Use an inert solvent like dichloromethane. | To aid in temperature control, facilitate reactant mixing, and simplify product extraction during workup. | chemicalbook.comgoogle.com |
The synthesis of this compound via sulfonitric nitration carries significant inherent risks.
Safety Protocols: The use of concentrated nitric and sulfuric acids necessitates stringent safety measures. These acids are highly corrosive and can cause severe chemical burns. youtube.comwashington.edu The reaction must be conducted in a chemical fume hood to avoid inhalation of toxic and corrosive vapors. harvard.edu Appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical safety goggles, a face shield, and a lab coat, is mandatory. youtube.comharvard.edu Due to the risk of explosion from thermal runaway and sudden gas production, the reaction should be performed behind a safety shield, and emergency equipment, such as a safety shower, eyewash station, and appropriate spill neutralizing agents, must be immediately accessible. chemicalbook.comwashington.eduwashington.edu
While nitration of the parent alcohol is the most direct route, other methods for forming nitrate esters exist and could be applied to synthesize this compound.
Reaction of an Alkyl Halide with Silver Nitrate: A classic method for preparing nitrate esters involves the nucleophilic substitution of an alkyl halide with silver nitrate (AgNO₃). nih.gov In this approach, an appropriate precursor, such as 1,4-dibromobutane (B41627), would be reacted with silver nitrate. The nitrate ion (NO₃⁻) from AgNO₃ displaces a bromide ion, and the reaction is driven by the precipitation of the insoluble silver bromide (AgBr). One patent describes the synthesis of a complex nitrate ester by reacting a bromo-functionalized intermediate with silver nitrate in acetonitrile (B52724). epo.org
Other Nitrating Systems: Different nitrating agents can also be employed for the synthesis of nitrate esters. Mixtures of nitric acid and acetic anhydride (B1165640) have been used to nitrate alcohols, sometimes under milder, ambient temperature conditions. researchgate.netacs.org Additionally, reagents like dinitrogen pentoxide (N₂O₅) are effective for the O-nitration of alcohols. researchgate.net These alternative systems may offer advantages in terms of reactivity or safety profile depending on the specific substrate.
Alternative Approaches for Nitrate Ester Synthesis
Silver Nitrate Mediated Nitration of Alkyl Bromides
The synthesis of this compound can be achieved through the reaction of an appropriate alkyl bromide with silver nitrate. A common method involves the reaction of 1,4-dibromobutane with silver nitrate in an acetonitrile solvent. portico.orgepo.orggoogle.com This reaction is a nucleophilic substitution where the silver ion facilitates the departure of a bromide ion, which then allows for the nitrate ion to attack the resulting carbocation. The precipitation of silver bromide (AgBr) helps to drive the reaction to completion. quora.com
Another synthetic route involves the nitration of 4-bromo-1-butanol (B1194514) using a mixture of nitric acid and sulfuric acid in dichloromethane. chemicalbook.comchemicalbook.com This method, however, can be hazardous on a larger scale due to its exothermic nature and potential for gas production. chemicalbook.comchemicalbook.comgoogle.com
The Victor Meyer reaction is a classic method for converting alkyl halides to nitroalkanes using silver nitrite. researchgate.netvedantu.comchemistnotes.comyoutube.comchemicalnote.com While this reaction typically yields nitroalkanes, the use of silver nitrate with alkyl bromides leads to the formation of alkyl nitrates like this compound. vedantu.com
Comparative Analysis of Synthetic Efficiency and Product Purity
The efficiency and purity of this compound synthesis are influenced by the chosen method and reaction conditions. The silver nitrate-mediated reaction of 1,4-dibromobutane in acetonitrile is a frequently used method. portico.orgepo.orggoogle.com For instance, the reaction of flurbiprofen (B1673479) sodium salt with 1,4-dibromobutane, followed by reaction with silver nitrate, yielded a product with 85% purity as determined by HPLC. portico.org
Purification of the final product is often necessary to remove byproducts and unreacted starting materials. Techniques such as vacuum distillation and chromatography are employed to achieve high purity, which is crucial for its application in pharmaceutical synthesis. google.com Purity is typically confirmed using analytical methods like HPLC and spectroscopic techniques such as FTIR.
| Synthetic Method | Starting Materials | Reagents | Solvent | Purity | Yield | Reference |
| Silver Nitrate Nitration | 1,4-dibromobutane | Silver Nitrate | Acetonitrile | 85% | Not specified | portico.org |
| Sulfonitric Mixture Nitration | 4-bromo-1-butanol | Nitric Acid, Sulfuric Acid | Dichloromethane | Not specified | ~96% | chemicalbook.com |
Reactivity and Derivatization Pathways of this compound
The chemical structure of this compound, featuring both a bromine atom and a nitrate ester, allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis.
Nucleophilic Substitution Reactions of the Bromine Atom
The bromine atom in this compound is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting it with different nucleophiles. For example, the bromine can be displaced by amines, thiols, or other nucleophiles to form a range of derivatives. The reactivity of the carbon-bromine bond is a key feature in its use as a synthetic intermediate. researchgate.net
Esterification Reactions for Prodrug and Hybrid Molecule Synthesis
A significant application of this compound is in the synthesis of nitrooxyalkyl esters, which can act as prodrugs. chemicalbook.com
Formation of Nitrooxyalkyl Esters with Carboxylic Acids
This compound reacts with carboxylic acids to form nitrooxyalkyl esters. chemicalbook.comchemicalbook.comgoogle.com This reaction is typically carried out by first converting the carboxylic acid to its more nucleophilic carboxylate salt. The carboxylate then displaces the bromide ion of this compound in a nucleophilic substitution reaction. libretexts.orgresearchgate.net This synthetic strategy is widely used to create hybrid molecules that combine the therapeutic effects of a known drug with the vasodilatory properties of nitric oxide, which is released from the nitrate ester. nih.gov
Synthetic Pathways to Pharmacologically Active Acid Derivatives
This esterification strategy has been successfully applied to various pharmacologically active carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952) and flurbiprofen. google.comnih.govgoogle.comacs.org The resulting nitrooxybutyl esters often exhibit improved side-effect profiles compared to the parent drug. For example, NO-donating NSAIDs have been shown to have reduced gastrointestinal toxicity. nih.gov The synthesis of these derivatives generally involves the reaction of the NSAID with this compound. google.com This approach has also been used in the synthesis of other therapeutic agents, such as the glaucoma medication Latanoprostene bunod. chemicalbook.comepo.orgtdcommons.org
| Pharmacologically Active Acid | Derivative | Application | Reference |
| Naproxen | Naproxcinod (4-(nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate) | Anti-inflammatory | google.com |
| Flurbiprofen | 4-(Nitrooxy)butyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate (HCT-1026) | Anti-inflammatory, potential for Alzheimer's treatment | portico.orgnih.govacs.org |
| Latanoprost (B1674536) acid | Latanoprostene bunod | Treatment of glaucoma | epo.orgtdcommons.org |
Reactivity of the Nitrate Moiety in Organic Transformations
The nitrate moiety (-ONO₂) in this compound is a key functional group that participates in several important organic transformations. Its reactivity is primarily centered on its role in nucleophilic substitution reactions and as a source of the nitrooxy group for transfer onto other molecules.
One of the principal applications of this compound is as an alkylating agent to introduce the 4-(nitrooxy)butyl group. It is used to synthesize nitrooxyalkyl esters from carboxylic acids. For instance, it reacts with pharmacologically active carboxylic acids, such as naproxen or ferulic acid, to yield the corresponding 4-(nitrooxy)butyl esters. chemicalbook.comgoogle.com In these reactions, the carboxylate anion acts as a nucleophile, displacing the bromide ion from this compound, leaving the nitrate ester group intact on the final product.
The nitrate group itself can be introduced into a molecule via nucleophilic substitution using a bromo-precursor. For example, the synthesis of 4-(nitrooxy)butan-1-ol (B1311752) can be achieved by reacting 4-bromobutyl acetate (B1210297) with silver nitrate (AgNO₃), followed by hydrolysis of the acetate group. thieme-connect.comgoogle.com This demonstrates that a bromide is a suitable leaving group for the introduction of a nitrate functionality from a nitrate salt.
The compound is also a key intermediate in the synthesis of more complex molecules like Latanoprostene bunod. google.com In this context, this compound serves as the source for the 4-(nitrooxy)butyl chain that is esterified with the latanoprost acid. The reaction involves the displacement of the bromide by the carboxylate of latanoprost acid. google.com
The reactivity of the nitrate ester can also be observed in its synthesis from 4-bromo-1-butanol. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures (-5 to 5°C). chemicalbook.com This process transforms the hydroxyl group into a nitrate ester through electrophilic nitration. The stability of the resulting compound is a concern, as this compound is described as a thermally unstable oily liquid, and its preparation without a solvent is considered potentially explosive. chemicalbook.comgoogle.com
Electrophilic Addition Patterns in Related Bromonium Nitrate Systems
While this compound itself is a saturated molecule, the principles of its formation and the reactivity of its constituent parts can be understood through the study of related bromonium nitrate systems in electrophilic additions. Bromonium nitrate, generated in situ from bromine (Br₂) and silver nitrate (AgNO₃), is a potent electrophile that reacts with unsaturated compounds like alkenes and dienes. cdnsciencepub.com
The reaction proceeds via the formation of a cyclic bromonium ion intermediate. This three-membered ring is then opened by a nucleophile. In the systems where bromonium nitrate is generated, there is often a competition between the nitrate ion (NO₃⁻) and other nucleophiles present in the medium (e.g., the solvent like pyridine). cdnsciencepub.com
The key characteristics of these electrophilic additions are:
Stereospecificity : The addition is typically trans-stereospecific. The nucleophile attacks the bromonium ion from the side opposite to the bromine bridge, leading to an anti-addition product. cdnsciencepub.comlibretexts.org
Regiospecificity : In the case of unsymmetrical alkenes, the reaction follows Markovnikov's rule, where the nucleophile attacks the more substituted carbon of the bromonium ion intermediate. testbook.com
Intramolecular Cyclization : If the alkene possesses a suitably positioned internal nucleophile, such as a hydroxyl group, intramolecular cyclization can occur. For example, the reaction of bromonium nitrate with pent-4-en-1-ol does not yield a nitrate ester but instead forms 2-bromomethyltetrahydrofuran through the attack of the hydroxyl oxygen on the intermediate bromonium ion. cdnsciencepub.comcdnsciencepub.com This demonstrates a powerful pathway for forming cyclic ethers.
Research by Lown and Joshua provides detailed findings on the electrophilic addition of bromonium nitrate, generated in a chloroform-pyridine solvent system, to various unsaturated substrates. The results highlight the competition between the nitrate ion and pyridine (B92270) as nucleophiles, yielding bromoalkyl nitrate esters and bromoalkyl pyridinium (B92312) nitrates, respectively. cdnsciencepub.com
| Unsaturated Substrate | Products from Bromonium Nitrate Addition | Key Observation | Reference |
|---|---|---|---|
| Z- and E-Alkenes | trans-Bromoalkyl nitrate esters and bromoalkyl pyridinium nitrates | Demonstrates trans-stereospecific and regiospecific addition. | cdnsciencepub.com |
| Conjugated Dienes (e.g., 1,3-Butadiene) | 1,4-Conjugate addition products (bipyridinium salts) and 1,2/1,4-bromoalkyl nitrate esters | Shows formation of both 1,2- and 1,4-addition products, with the latter being more stable. | cdnsciencepub.comcdnsciencepub.com |
| Pent-4-en-1-ol | 2-Bromomethyltetrahydrofuran | An example of intramolecular cyclization where the internal hydroxyl group acts as the nucleophile. | cdnsciencepub.com |
| Cyclohex-2-en-1-ol | Products from both cis and trans addition of the bromonium ion relative to the hydroxyl group | Unlike iodonium (B1229267) nitrate, the interaction is less specific, allowing for attack from both faces of the double bond. | cdnsciencepub.comcdnsciencepub.com |
| 3,3,3-Triphenylpropene | Allylic pyridinium nitrate (resulting from phenyl migration) | Illustrates the possibility of carbocationic rearrangement (phenyl shift) in the intermediate. | cdnsciencepub.com |
These studies of related systems underscore the electrophilic nature of bromonium species and the role of the nitrate ion as a competent nucleophile, providing insight into the fundamental reaction patterns relevant to bifunctional molecules like this compound.
Advanced Spectroscopic Characterization for Structural and Mechanistic Research
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR analysis of NO₂ asymmetric stretch)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. In the case of 4-bromobutyl nitrate (B79036), FTIR analysis is crucial for confirming the presence of the key nitrate ester group (-ONO₂).
The infrared spectrum of 4-bromobutyl nitrate displays characteristic absorption bands that validate its structural integrity. The most significant of these are the stretching vibrations of the nitrate group. A strong absorption peak corresponding to the asymmetric stretching vibration of the nitro (NO₂) moiety is typically observed around 1640 cm⁻¹. A complementary strong band, representing the symmetric stretch, appears in the vicinity of 1280 cm⁻¹, which is also characteristic of the C-O-NO₂ linkage. The presence of these distinct bands provides definitive evidence for the successful nitration of the parent alcohol. Other bands in the spectrum correspond to the C-H stretching and bending vibrations of the butyl chain and the C-Br stretching vibration.
Interactive Table: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| NO₂ | Asymmetric Stretch | ~1640 | Strong |
| C-O-NO₂ | Symmetric Stretch | ~1280 | Strong |
| C-H (alkane) | Stretch | ~2850-2960 | Medium-Strong |
| C-Br | Stretch | ~560-650 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the connectivity and chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show four distinct signals corresponding to the four methylene (B1212753) (-CH₂-) groups of the butyl chain. The chemical shifts are influenced by the electronegativity of the adjacent substituents (the bromo group and the nitrate ester group).
The methylene group attached to the highly electronegative nitrate group (CH₂ -ONO₂) is expected to be the most downfield-shifted signal. The methylene group bonded to the bromine atom (Br-CH₂ ) would also be significantly downfield-shifted relative to a standard alkane. The two internal methylene groups would appear at intermediate chemical shifts. The splitting patterns (multiplicity) arise from spin-spin coupling with protons on adjacent carbons, typically resulting in triplets and multiplets (quintets).
Interactive Table: Predicted ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |
| -CH₂ -ONO₂ | ~4.5 | Triplet (t) | ~6.5 | 2H |
| -CH₂ -Br | ~3.4 | Triplet (t) | ~6.7 | 2H |
| -CH₂-CH₂ -Br | ~2.0 | Multiplet (m) | - | 2H |
| -ONO₂-CH₂-CH₂ - | ~1.9 | Multiplet (m) | - | 2H |
The proton-decoupled ¹³C NMR spectrum of this compound complements the ¹H NMR data by showing four distinct signals, one for each unique carbon atom in the butyl chain. The chemical shifts in ¹³C NMR are also heavily influenced by the electronegativity of the attached groups.
The carbon atom bonded to the nitrate group (-C H₂-ONO₂) is expected to have the largest chemical shift (most downfield), while the carbon bonded to the bromine atom (-C H₂-Br) will also be significantly deshielded. The other two methylene carbons will appear at higher field (more shielded) positions, consistent with typical alkane carbons.
Interactive Table: Predicted ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) (Predicted) |
| C H₂-ONO₂ | ~70-75 |
| C H₂-Br | ~30-35 |
| -CH₂-C H₂-Br | ~28-32 |
| -ONO₂-CH₂-C H₂- | ~25-29 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-HRMS, MALDI-TOF)
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI-HRMS), are particularly valuable as they provide a highly accurate mass measurement, allowing for the confident determination of the elemental formula.
The calculated monoisotopic mass of this compound (C₄H₈BrNO₃) is 196.96876 Da. nih.gov A key feature in the mass spectrum is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion peak (and any bromine-containing fragment ions) will appear as a pair of peaks (an M+ and M+2 peak) of almost equal intensity, separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. mdpi.com
Predicted collision cross-section values can be calculated for various adducts, such as [M+H]⁺ and [M+Na]⁺, which aids in identification in complex matrices. uni.lu While ESI is common for this type of molecule, matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has also been applied to the analysis of related nitrate-containing compounds. nih.govrsc.org
Application of Spectroscopic Data in Reaction Monitoring and Kinetic Studies
The spectroscopic data discussed are not only for final product characterization but are also instrumental in monitoring the progress of chemical reactions in real-time. For instance, the synthesis of this compound from 4-bromo-1-butanol (B1194514) can be tracked using in-situ FTIR.
By monitoring the decrease in the intensity of the broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) and the concurrent increase in the characteristic NO₂ asymmetric stretching band of the product (around 1640 cm⁻¹), the reaction's progress and endpoint can be determined without the need for sample extraction. This real-time monitoring allows for precise control over reaction conditions and helps to optimize yield and purity.
Similarly, ¹H NMR spectroscopy can be used to conduct kinetic studies by periodically taking aliquots from the reaction mixture and analyzing the relative integration of proton signals corresponding to the starting material and the product. This allows for the calculation of reaction rates and the investigation of reaction mechanisms.
Computational Chemistry and Theoretical Investigations of 4 Bromobutyl Nitrate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of a molecule. For 4-bromobutyl nitrate (B79036), methods like Density Functional Theory (DFT) could provide significant insights. Such calculations would likely reveal a molecule with distinct regions of electrophilicity and nucleophilicity. The electron-withdrawing nature of the nitrate group (-ONO2) and the bromine atom (-Br) would significantly influence the electron distribution across the butyl chain.
A calculated electrostatic potential map would likely show a positive potential around the carbon atoms, particularly the one bonded to the bromine (C-Br) and the one bonded to the oxygen of the nitrate group (C-O), making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the nitrate group and the bromine atom would exhibit negative electrostatic potential, indicating their nucleophilic character.
Table 1: Predicted Electronic Properties of 4-Bromobutyl Nitrate
| Property | Predicted Value/Characteristic | Method of Prediction |
|---|---|---|
| Dipole Moment | Significant, due to electronegative Br and NO2 groups | DFT Calculations |
| HOMO-LUMO Gap | Moderate, suggesting relative stability but potential for reactivity | DFT Calculations |
| Partial Atomic Charges | Positive on carbons, negative on O and Br atoms | Mulliken Population Analysis |
Note: The data in this table is predictive and based on the expected outcomes of standard computational chemistry calculations for a molecule with this structure.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can offer a dynamic perspective on the conformational flexibility and intermolecular interactions of this compound. Due to the single bonds in the butyl chain, the molecule is expected to exhibit significant conformational freedom. MD simulations would likely reveal a variety of gauche and anti conformations around the C-C bonds.
The presence of the polar nitrate and bromo groups would lead to significant dipole-dipole interactions in the condensed phase. In a solvent like water, MD simulations would illustrate the formation of hydrogen bonds between the solvent's hydrogen atoms and the oxygen atoms of the nitrate group, as well as the bromine atom. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces.
Table 2: Simulated Intermolecular Interaction Energies
| Interaction Type | Solvent | Predicted Interaction Energy Range (kJ/mol) | Simulation Method |
|---|---|---|---|
| Hydrogen Bonding | Water | -15 to -25 | Classical MD with a suitable force field (e.g., AMBER, CHARMM) |
| Dipole-Dipole | Acetonitrile (B52724) | -5 to -15 | Classical MD |
Note: These values are estimations based on typical interaction energies observed in MD simulations for similar functional groups.
Theoretical Prediction of Reaction Pathways and Transition States
Theoretical calculations can be employed to predict the likely reaction pathways for this compound. One of the primary reactions of interest for alkyl nitrates is their decomposition. Theoretical studies could map out the potential energy surface for both homolytic and heterolytic cleavage of the O-NO2 bond. The homolytic cleavage would result in an alkoxy radical and nitrogen dioxide, a common decomposition pathway for nitrate esters.
Furthermore, the presence of the bromine atom introduces the possibility of nucleophilic substitution reactions. Theoretical calculations could model the transition states for SN1 and SN2 reactions at the carbon atom bonded to the bromine. The nature of the solvent and the nucleophile would be critical factors influencing the preferred pathway, which can be computationally modeled.
In Silico Modeling of Biological Interactions and Target Binding
While this compound is primarily an intermediate in chemical synthesis, in silico methods can be used to predict its potential biological interactions. Molecular docking studies could be performed against various enzymes to identify potential binding sites. The polar nature of the nitrate group and the halogen atom could facilitate interactions with polar residues in a protein's active site.
Pharmacophore modeling could also be used to identify the key chemical features of this compound that might be responsible for any potential biological activity. These features would include hydrogen bond donors and acceptors, and hydrophobic regions. Such models could then be used to screen larger databases for molecules with similar properties.
It is important to note that while computational methods provide powerful predictive tools, experimental validation is crucial to confirm these theoretical findings.
Applications in Medicinal Chemistry and Biological Research
Nitric Oxide Releasing Properties and Physiological Consequences
The biological profile of 4-bromobutyl nitrate (B79036) is significantly shaped by its ability to release nitric oxide (NO) following metabolic activation. Organic nitrates are a class of compounds that are metabolized within the body to release NO, a molecule with diverse physiological roles. google.com The release of NO from these compounds can lead to important physiological effects, including the relaxation of vascular smooth muscle (vasodilation), modulation of immune responses, and effects on neurotransmission.
In the body, nitric oxide is endogenously produced from the amino acid L-arginine by a family of enzymes known as nitric oxide synthases (NOS). ahajournals.orgnih.gov There are three primary isoforms of NOS: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS), all of which catalyze the oxidation of arginine to produce NO and citrulline. nih.gov
Once generated, NO functions as a crucial signaling molecule. wikipedia.org A primary signaling pathway for NO involves its diffusion into target cells, where it binds to and activates soluble guanylate cyclase (sGC). ahajournals.org The activation of sGC stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP). google.comahajournals.org This increase in intracellular cGMP levels triggers a cascade of downstream effects, including the relaxation of smooth muscle cells, which is fundamental to processes like vasodilation. ahajournals.orgwikipedia.org This NO-cGMP pathway is a widespread signal transduction mechanism that allows for communication between cells and is critical for regulating vascular tone and platelet function. ahajournals.orgacs.org Beyond this canonical pathway, NO can also be generated from the reduction of nitrite, which serves as a stable reservoir of NO in tissues. acs.org
As an organic nitrate, 4-bromobutyl nitrate is part of a class of compounds that serve as NO donors. google.com The release of nitric oxide from organic nitrates is a result of metabolic breakdown within the body. google.com While the specific enzymatic machinery responsible for the metabolism of this compound is not extensively detailed, the general mechanism for related compounds involves enzymatic and non-enzymatic processes that reduce the nitrate ester to release NO. researchgate.net This released NO can then participate in the physiological signaling pathways described above, primarily by activating guanylate cyclase and increasing cGMP levels. google.com The compound is frequently used as a linker to attach a nitrooxy group to other pharmacologically active molecules, creating hybrid compounds known as cyclooxygenase (COX)-inhibiting nitric oxide donators (CINODs). google.comchemsrc.com In these hybrids, the 4-(nitrooxy)butyl moiety is designed to be cleaved metabolically to release NO. nih.govshu.ac.uk
Enzymatic Inhibition and Pharmacological Modulation
Research has indicated that this compound exhibits inhibitory effects on cyclooxygenase enzymes, which are key players in the inflammatory process.
Cyclooxygenase (COX) enzymes, with two main isoforms COX-1 and COX-2, are responsible for catalyzing the conversion of arachidonic acid into prostaglandins. google.comnih.gov Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. wjarr.com Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these COX enzymes. google.comnih.gov
This compound has been reported to inhibit both COX-1 and COX-2. By blocking the action of these enzymes, it reduces the synthesis of prostaglandins. This inhibition of prostaglandin (B15479496) production is a central mechanism for the anti-inflammatory and analgesic effects observed with COX inhibitors. wjarr.comgoogle.com
The anti-inflammatory properties of this compound and its derivatives are linked to a dual mechanism of action. The primary pathway is the inhibition of COX-1 and COX-2, which leads to a decrease in the production of pro-inflammatory prostaglandins. This is the canonical mechanism of action for traditional NSAIDs. google.comresearchgate.net
Additionally, the release of nitric oxide from the nitrate moiety contributes to its pharmacological profile. NO itself can modulate inflammatory responses and has cytoprotective effects, particularly in the gastrointestinal tract, by enhancing mucus production and maintaining mucosal blood flow. shu.ac.uk This dual action is a key feature of NO-donating NSAIDs, which are designed to provide anti-inflammatory efficacy while mitigating some of the adverse gastrointestinal effects associated with COX inhibition alone. shu.ac.ukacs.org
Antiplatelet Activity and Implications for Cardiovascular Research
In addition to its anti-inflammatory effects, this compound has demonstrated significant antiplatelet activity. This property has important implications for its potential use in cardiovascular research and therapy.
The compound has been shown to inhibit the aggregation of platelets. The mechanism is twofold: it involves the suppression of thromboxane (B8750289) A2 and B2 production, which are potent platelet activators, and is also mediated by the release of nitric oxide. Organic nitrates are recognized as potent inhibitors of platelet function. nih.gov The released NO activates guanylate cyclase in platelets, leading to increased cGMP levels, which in turn inhibits platelet activation and aggregation. ahajournals.org
This antiplatelet effect is highly relevant in the context of cardiovascular disease. nih.gov Platelet aggregation and the formation of thrombi are central to the pathophysiology of acute coronary syndromes, such as myocardial infarction. nih.govgoogle.com By inhibiting platelet aggregation, compounds like this compound could potentially reduce the risk of thrombotic events. The development of agents that target the nitrate-nitrite-NO pathway is an emerging strategy in cardiovascular medicine, with potential applications in treating conditions like heart failure and preventing thrombosis. nih.gov
Data Tables
Table 1: Summary of Biological Activities of this compound
| Biological Activity | Target Pathway/Molecule | Physiological Consequence |
|---|---|---|
| Nitric Oxide Release | Soluble Guanylate Cyclase (sGC) | Vasodilation, Modulation of Inflammation, Antiplatelet Effects. ahajournals.org |
| Enzyme Inhibition | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Reduced Prostaglandin Synthesis, Anti-inflammatory and Analgesic Effects. |
| Antiplatelet Activity | Thromboxane Production, NO/cGMP Pathway | Inhibition of Platelet Aggregation, Potential Antithrombotic Effects. ahajournals.orgnih.gov |
Table 2: List of Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| This compound | Organic Nitrate |
| Nitric Oxide (NO) | Signaling Molecule |
| L-arginine | Amino Acid |
| Cyclic Guanosine Monophosphate (cGMP) | Second Messenger |
| Prostaglandins | Lipid Compounds, Inflammatory Mediators |
| Thromboxane A2 | Platelet Activator |
Suppression of Thromboxane A2 and B2 Synthesis
It is theorized that as a NO-donating compound, this compound could suppress the production of thromboxane A2 (TXA2) and its stable metabolite, thromboxane B2 (TXB2). Thromboxanes are potent mediators of platelet activation and aggregation. However, specific studies quantifying the inhibitory effect of this compound on TXA2 and TXB2 synthesis could not be identified.
Mechanisms of Platelet Aggregation Inhibition
The potential for this compound to inhibit platelet aggregation is linked to its presumed ability to release nitric oxide. NO can activate soluble guanylate cyclase in platelets, leading to an increase in cyclic guanosine monophosphate (cGMP). This cascade ultimately results in the inhibition of platelet activation and aggregation. While this is a well-established mechanism for NO donors, research detailing the specific efficacy and molecular interactions of this compound in this pathway is not available.
Vasodilatory Effects and Angiotensin II Pathway Counteraction
Compounds that release nitric oxide are known to be potent vasodilators. This effect is central to their therapeutic use in cardiovascular diseases. It has been suggested that this compound may counteract the vasoconstrictive effects of angiotensin II, a key peptide in the renin-angiotensin system that raises blood pressure. The release of NO would promote the relaxation of vascular smooth muscle, leading to vasodilation. However, specific research data from studies investigating this compound's interaction with the angiotensin II pathway are not present in the available literature.
Modulation of Amyloidogenesis in Neurodegenerative Disease Research
The potential role of nitrate-containing compounds in neurodegenerative diseases, particularly Alzheimer's disease, is an area of active research. This interest stems from the neuroprotective and vasculoprotective effects of nitric oxide.
Inhibition of Amyloid-Beta Peptide Formation by Nitrate Prodrugs
Research into "NO-donating NSAIDs" (non-steroidal anti-inflammatory drugs) has indicated that this class of compounds may act as selective amyloid-beta (Aβ) lowering agents (SALAs). These nitrate prodrugs have shown the potential to inhibit the formation of the Aβ peptides that are central to the pathology of Alzheimer's disease. While this compound could theoretically be used as a building block for such compounds, studies on its direct effect or the effects of its simple derivatives on Aβ formation are not documented.
Influence on Secretase Enzyme Activity in Amyloid Production
The mechanism by which some NO-donating compounds are thought to lower Aβ levels involves the modulation of secretase enzymes (β-secretase and γ-secretase), which are responsible for cleaving the amyloid precursor protein to form Aβ peptides. Some studies on hybrid nitrate drugs have shown a biphasic activity, where they can lower the problematic Aβ42 peptide at low concentrations. There is no specific information available detailing the influence of this compound on secretase activity.
Preclinical Research on Therapeutic Benefits for Neurodegenerative Conditions
While preclinical studies on various NO-donating compounds for neurodegenerative conditions exist, none were found that specifically investigate this compound. The existing research focuses on more complex molecules that incorporate a nitric oxide-donating moiety, for which this compound might serve as a synthetic precursor.
Role as a Key Intermediate in Pharmaceutical Synthesis
This compound serves as a crucial building block for the synthesis of advanced drug candidates. It functions as a linker that can covalently attach a nitrooxyalkyl moiety to a parent drug molecule, a strategy employed to enhance pharmacological profiles. This thermally unstable oily liquid is used to generate nitrooxyalkyl esters from pharmacologically active carboxylic acids. chemicalbook.comgoogle.comchemicalbook.com
A significant application of this compound and related structures is in the creation of nitric oxide-donating NSAIDs (NO-NSAIDs). This class of compounds is designed to retain the anti-inflammatory properties of the parent NSAID while mitigating common side effects, through the vasodilatory and cytoprotective actions of nitric oxide released from the nitrate ester.
The synthesis strategy typically involves the esterification of an NSAID's carboxylic acid group with a 4-nitrooxybutyl chain. This can be achieved by reacting the NSAID, such as naproxen (B1676952) or ferulic acid, with this compound. chemicalbook.comgoogle.com An alternative and frequently documented method involves a two-step process: first, the NSAID is reacted with a compound like 1,4-dibromobutane (B41627) to form a bromobutyl ester intermediate; this intermediate is then treated with a nitrating agent, such as silver nitrate (AgNO₃), to yield the final nitrooxyalkyl ester. nih.govacs.orgnih.gov For instance, the nitroxybutyl ester of ibuprofen (B1674241) has been prepared by reacting ibuprofen bromobutyl ester with silver nitrate in acetonitrile (B52724). nih.gov Similarly, flurbiprofen (B1673479) has been converted to its 4-nitrooxybutyl ester by first reacting it with 1,4-dibromobutane to yield an intermediate, which is subsequently nitrated with silver nitrate. nih.govacs.org
| Parent NSAID | Resulting Nitrooxyalkyl Ester | Key Reagents |
|---|---|---|
| Ibuprofen | 4-(Nitrooxy)butyl 2-(4-isobutylphenyl)propanoate | 1,4-dibromobutane, Silver Nitrate nih.gov |
| Flurbiprofen | 4-(Nitrooxy)butyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate | 1,4-dibromobutane, Silver Nitrate nih.govacs.org |
| Naproxen | 4-(Nitrooxy)butyl 2-(6-methoxynaphthalen-2-yl)propanoate | This compound or 1,4-dibromobutane/AgNO₃ chemicalbook.comgoogle.com |
| Ferulic Acid | 4-(Nitrooxy)butyl 3-(4-hydroxy-3-methoxyphenyl)acrylate | This compound google.com |
This compound is a pivotal intermediate in the synthesis of latanoprostene bunod, a nitric oxide-donating prostaglandin F2-alpha analog used for the reduction of intraocular pressure in patients with glaucoma. chemicalbook.comnewdrugapprovals.orgnewdrugapprovals.org Latanoprostene bunod's unique structure, which combines the prostaglandin analog latanoprost (B1674536) with a nitric oxide-donating moiety, is achieved through a critical reaction involving this compound. newdrugapprovals.orgclearsynth.com
The synthesis involves the reaction of latanoprost acid with this compound. google.comgoogle.com In a typical procedure, latanoprost acid is dissolved in an anhydrous solvent like dimethylformamide (DMF), and then reacted with this compound in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI). newdrugapprovals.orgnewdrugapprovals.org The reaction mixture is heated to facilitate the esterification, linking the latanoprost acid to the 4-nitrooxybutyl group. newdrugapprovals.orgnewdrugapprovals.org While effective, this process requires careful control due to the thermal instability of this compound and the potential for side-product formation. google.com
| Reactant 1 | Reactant 2 (Key Intermediate) | Key Reagents/Solvents | Final Product |
|---|---|---|---|
| Latanoprost Acid | This compound | Potassium Carbonate (K₂CO₃), Potassium Iodide (KI), Dimethylformamide (DMF) | Latanoprostene Bunod newdrugapprovals.orgnewdrugapprovals.org |
The concept of creating hybrid drugs extends beyond NSAIDs, and this compound provides the necessary chemical linker to produce such entities. These hybrid nitrate prodrugs are engineered to combine the therapeutic action of a known drug with the beneficial effects of nitric oxide. Research into flurbiprofen analogs has demonstrated the potential of this approach. nih.govacs.org
In these studies, hybrid nitrate derivatives of flurbiprofen were synthesized. The process involved alkylating the parent compound with 1,4-dibromobutane to create a bromo-intermediate, which was then converted to the corresponding nitrate with silver nitrate. nih.govacs.org The resulting 4-nitrooxybutyl ester of flurbiprofen is considered a hybrid nitrate prodrug. Research findings indicate that these hybrid molecules can possess superior properties compared to the parent compounds. For example, certain flurbiprofen hybrid nitrates were found to be significantly more potent as anti-inflammatory agents and exhibited reduced cytotoxicity. acs.org This suggests that the addition of the nitrooxybutyl moiety can fundamentally enhance the bioactivity and improve the therapeutic index of the original drug. nih.gov
| Compound | Description | Observed Bioactivity Finding |
|---|---|---|
| Flurbiprofen | Parent NSAID | Standard anti-inflammatory activity. nih.govacs.org |
| 4-(Nitrooxy)butyl 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoate | Hybrid nitrate prodrug of Flurbiprofen | Significantly more potent anti-inflammatory activity compared to the parent compound and ablation of cytotoxicity observed in precursor molecules. acs.org |
Environmental Chemistry and Degradation Studies of Organic Nitrates
Environmental Fate and Persistence of 4-Bromobutyl Nitrate (B79036)
The environmental fate of 4-bromobutyl nitrate, an organic compound with the molecular formula C₄H₈BrNO₃, is dictated by its chemical structure and physical properties. nih.gov While specific studies on this compound are scarce, its behavior can be inferred from data on similar organic nitrates and brominated compounds. Organic nitrates are recognized as temporary atmospheric sinks for nitrogen oxides. noaa.gov The persistence of organic pollutants is a significant concern, as it can enhance their potential for adverse effects and transport to remote environments. oup.comacs.org
Due to the high solubility of nitrates in water and their weak retention by soil, compounds like this compound are expected to be highly mobile in soil, potentially migrating into groundwater. epa.gov Once in aqueous environments, they are likely to remain until degraded or consumed by organisms, as they are not expected to volatilize readily. epa.gov The persistence of organic compounds in the environment is governed by the rates of their removal through biological and chemical processes such as biodegradation, hydrolysis, and photolysis. oup.com For many organic pollutants, their environmental presence is controlled by a dynamic balance between various biogeochemical cycles. acs.org
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₈BrNO₃ | nih.gov |
| Molecular Weight | 198.02 g/mol | nih.gov |
| CAS Number | 146563-40-8 | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Monoisotopic Mass | 196.96876 Da | nih.gov |
| XLogP3 | 2.4 | nih.gov |
Degradation Mechanisms in Various Environmental Compartments
This compound is susceptible to degradation through several chemical pathways, influenced by the environmental compartment it resides in. The compound is described as a thermally unstable oily liquid, suggesting that it can decompose under heat. chemicalbook.comchemicalbook.com The primary mechanisms for its environmental breakdown are expected to be hydrolysis, atmospheric oxidation, and photolysis. oup.com
Hydrolysis: In aqueous environments, the primary degradation pathway for this compound is likely hydrolysis. The ester linkage of the nitrate group is susceptible to cleavage. This reaction can be catalyzed by either acids or bases. google.com The process involves the breaking of the O-NO₂ bond, which would yield 4-bromo-1-butanol (B1194514) and nitric acid as the primary products. Studies on similar compounds, such as 4-acetoxybutyl nitrate and other nitrate esters, confirm that hydrolysis is a significant degradation route. google.comacs.orgnih.gov For instance, the hydrolysis of related esters can be achieved using reagents like lithium hydroxide (B78521) in a mixture of methanol (B129727) and water. epo.org
Atmospheric Degradation: Should this compound partition to the atmosphere, its persistence would be governed by reactions with photochemically generated radicals. oup.com The degradation of organic nitrates in the atmosphere is typically dominated by reactions with hydroxyl (OH) radicals. oup.com Additionally, reactions with ozone (O₃) or nitrate radicals (NO₃), as well as direct photolysis (degradation by sunlight), are important removal processes. noaa.govoup.com Research has shown that sunlight-driven reactions are a significant loss pathway for organic nitrates, leading to the release of nitrogen oxides back into the atmosphere. noaa.gov
Table 2: Summary of Potential Degradation Pathways for this compound
| Degradation Mechanism | Environmental Compartment | Key Reactants/Conditions | Primary Products |
|---|---|---|---|
| Hydrolysis | Water, Soil | Water, Acid/Base Catalysis | 4-bromo-1-butanol, Nitric Acid |
| Photolysis | Atmosphere, Surface Water | Sunlight (UV Radiation) | Brominated alkyl fragments, Nitrogen oxides |
| Oxidation | Atmosphere | OH radicals, O₃, NO₃ radicals | Smaller oxygenated organic compounds, CO₂, Nitrogen oxides |
Table 3: Potential Degradation Products of this compound
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| 4-bromo-1-butanol | C₄H₉BrO | Hydrolysis |
| Nitric Acid | HNO₃ | Hydrolysis |
| Nitrite | NO₂⁻ | Reduction of nitrate |
| Bromide Ion | Br⁻ | Cleavage of C-Br bond |
Interaction with Environmental Microorganisms and Biotransformation Pathways
The biotransformation of this compound by environmental microorganisms has not been specifically documented. However, the potential for microbial degradation can be inferred from studies on related compounds. Microorganisms play a crucial role in the breakdown of organic pollutants, and both the nitrate and brominated alkyl components of the molecule could be subject to enzymatic attack.
Research indicates that injecting nitrates into aquatic environments can enhance the biodegradation of brominated phenols, suggesting that the presence of a nitrate group might influence the microbial degradation of the brominated structure. Many microbial species, particularly under anaerobic or suboxic conditions, can utilize nitrate as a terminal electron acceptor in their respiratory processes, reducing it to nitrite, nitrous oxide, or dinitrogen gas. biorxiv.orgnih.gov For example, certain facultatively anaerobic bacteria can couple the oxidation of compounds to the reduction of nitrate. nih.gov
The carbon-bromine bond in this compound can also be a target for microbial enzymes. The cleavage of such bonds, known as dehalogenation, is a key step in the breakdown of many halogenated environmental contaminants. Therefore, it is plausible that specific microbial consortia in soil or sediment could degrade this compound, potentially using the carbon as an energy source and the nitrate as an electron acceptor. The initial steps would likely involve hydrolytic or reductive enzymes to cleave either the nitrate ester or the carbon-bromine bond, leading to intermediates like 4-bromobutanol or 1-butanol-4-nitrate, which would then be further metabolized.
Table 4: Examples of Microbial Processes Relevant to this compound Degradation
| Microbial Process | Relevant Functional Group | Example Microorganism Genus | Environmental Condition |
|---|---|---|---|
| Denitrification | Nitrate (NO₃⁻) | Parageobacillus | Anaerobic |
| Nitrate Reduction | Nitrate (NO₃⁻) | Methanotrophs | Oxygen-limited |
| Dehalogenation | Carbon-bromine bond | Pseudomonas, Bacillus | Aerobic/Anaerobic |
Future Directions and Emerging Research Avenues for 4 Bromobutyl Nitrate
Development of Green Chemistry Approaches for Synthesis
The conventional synthesis of 4-bromobutyl nitrate (B79036) involves the nitration of 4-bromo-1-butanol (B1194514) using a potent sulfonitrating mixture. chemicalbook.com This method, while effective on a laboratory scale, is fraught with challenges, including the use of highly corrosive acids and the risk of exothermic, potentially explosive reactions, which limits its scalability. chemicalbook.comchemicalbook.com The thermally unstable nature of the final product further complicates its handling and purification. google.com Emerging research is focusing on developing safer, more sustainable, and efficient "green" synthesis routes.
Future avenues for green synthesis include:
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow microreactor technology can significantly mitigate safety concerns. google.com Flow chemistry offers superior heat and mass transfer, allowing for precise temperature control of the highly exothermic nitration reaction and minimizing the volume of hazardous reactants at any given time. This approach not only enhances safety but also improves reaction efficiency and allows for easier scalability.
Alternative Nitrating Agents: Research into milder and more selective nitrating agents could replace the harsh sulfuric and nitric acid mixture. Investigating reagents that operate under less acidic conditions would reduce corrosive waste and potentially minimize byproduct formation.
Biocatalytic Synthesis: The exploration of enzymatic pathways for the synthesis of 4-bromobutyl nitrate represents a novel green approach. Utilizing enzymes, such as specific oxidoreductases or transferases, could enable the reaction to proceed under mild, aqueous conditions, drastically reducing the environmental impact and improving the safety profile of the synthesis.
Solvent-Free or Green Solvent Conditions: Developing synthetic methods that eliminate the need for traditional organic solvents, or replace them with more environmentally benign alternatives like ionic liquids or supercritical fluids, aligns with the principles of green chemistry. This would reduce volatile organic compound (VOC) emissions and simplify product purification.
Table 1: Comparison of Synthesis Approaches for Organic Nitrates
| Feature | Conventional Batch Synthesis | Emerging Green Approaches |
|---|---|---|
| Safety | High risk (exothermic, potential for runaway reactions) | Enhanced safety (better temperature control, smaller reactant volumes) |
| Scalability | Difficult and hazardous | Readily scalable |
| Reagents | Harsh, corrosive acids (e.g., H₂SO₄/HNO₃) | Milder reagents, enzymatic catalysts |
| Solvents | Often requires organic solvents | Aims for solvent-free conditions or use of green solvents |
| Waste | Generates significant acidic and corrosive waste | Reduced waste streams |
| Efficiency | Can have lower yields and byproduct formation | Potentially higher yields and selectivity |
Advanced Mechanistic Investigations of Biological Interactions
While this compound is primarily known as a chemical linker to create NO-donating prodrugs, the precise mechanisms governing the release of nitric oxide from its derivative compounds are not fully elucidated. google.com It is understood that organic nitrates act as NO donors, which contributes to vasodilation and other physiological effects. nih.govnih.gov Future research must delve deeper into the molecular interactions and metabolic pathways involved.
Key areas for advanced mechanistic investigation include:
Enzymatic Bioactivation: A primary focus will be identifying the specific enzymes responsible for metabolizing the nitrooxy moiety to release nitric oxide. While mitochondrial aldehyde dehydrogenase 2 (ALDH2) is known to metabolize some organic nitrates, its role in the bioactivation of this compound-derived drugs needs to be specifically investigated. nih.gov Understanding this enzymatic process is crucial for predicting drug efficacy, patient-to-patient variability, and potential drug interactions.
Redox-Mediated NO Release: Investigating non-enzymatic pathways for NO release, such as reactions with intracellular thiols (e.g., glutathione) or other reducing agents, is another critical research avenue. nih.gov The chemical environment within target tissues could significantly influence the rate and extent of NO liberation.
Pharmacokinetics and Metabolite Profiling: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs synthesized using this compound. Identifying the full profile of metabolites and understanding their pharmacological activity is essential for a complete safety and efficacy assessment.
Target Engagement and Downstream Signaling: Advanced techniques can be used to visualize where and how the released NO interacts with its primary biological target, soluble guanylate cyclase (sGC). Furthermore, mapping the downstream signaling cascades activated by the resulting increase in cyclic guanosine (B1672433) monophosphate (cGMP) will provide a comprehensive picture of the drug's mechanism of action.
Exploration of Novel Therapeutic Applications Beyond Current Scope
The proven success of incorporating a this compound-derived moiety to treat glaucoma opens the door to applying this NO-donating strategy to a wide range of other therapeutic areas. chemicalbook.com The fundamental role of nitric oxide in vasodilation, anti-inflammation, and neurotransmission suggests vast, untapped potential. nih.gov
Emerging therapeutic applications to be explored include:
Cardiovascular Diseases: Creating NO-donating hybrids of existing cardiovascular drugs (e.g., antihypertensives, antiplatelet agents) could offer synergistic effects. For instance, an NO-donating version of an anti-inflammatory drug could simultaneously reduce inflammation and improve blood flow in atherosclerotic plaques.
Inflammatory and Autoimmune Disorders: Given the immunomodulatory properties of nitric oxide, designing NO-releasing prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) or other immunosuppressants could provide enhanced therapeutic benefit while potentially mitigating some of the parent drug's side effects. google.com
Wound Healing: Localized delivery of nitric oxide is known to promote angiogenesis and tissue regeneration. Developing topical formulations or smart bandages that release NO from a this compound-based precursor could accelerate the healing of chronic wounds, such as diabetic foot ulcers.
Neurodegenerative Diseases: The role of NO in neurotransmission and cerebral blood flow suggests that NO-donating drugs could be explored for conditions like Alzheimer's disease or stroke, where vascular dysfunction and neuronal damage are key pathological features.
Innovations in Analytical Techniques for Characterization and Detection
Advancing the research and clinical application of this compound and its derivatives necessitates the development of sophisticated analytical methods for their precise characterization and sensitive detection in various matrices.
Future innovations in this area should focus on:
High-Sensitivity Bioanalytical Methods: Developing and validating robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of the parent compound and its key metabolites in biological fluids (e.g., plasma, aqueous humor). This is essential for detailed pharmacokinetic and pharmacodynamic studies.
Real-Time NO Release Monitoring: The creation of novel biosensors and imaging agents capable of detecting and quantifying nitric oxide release from its precursors in real-time, both in vitro and in vivo. These tools would provide invaluable insights into the kinetics of NO donation at the target site.
Advanced Spectroscopic and Thermal Analysis: Utilizing techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and differential scanning calorimetry (DSC) to thoroughly characterize the physicochemical properties of this compound and its derivatives. researchgate.net This includes assessing purity, stability under various conditions, and potential polymorphic forms, which are critical for pharmaceutical development.
Table 2: Key Analytical Techniques and Their Future Applications for this compound Research
| Technique | Application | Research Focus |
|---|---|---|
| LC-MS/MS | Quantification in biological samples | Develop methods to measure drug and metabolite levels for pharmacokinetic studies. |
| Fluorescent Probes/Biosensors | Real-time NO detection | Design sensors to monitor the rate and location of NO release in cellular and tissue models. |
| NMR Spectroscopy | Structural elucidation | Characterize novel drug conjugates and identify metabolic breakdown products. |
| Differential Scanning Calorimetry (DSC) | Thermal stability analysis | Assess the thermal hazards and stability of new formulations and synthesis intermediates. |
Cross-Disciplinary Research with Materials Science and Nanotechnology
The convergence of pharmacology with materials science and nanotechnology offers exciting new platforms for the delivery of nitric oxide. nih.govnih.gov By incorporating the this compound moiety into advanced materials, researchers can design sophisticated drug delivery systems for controlled and targeted NO release.
Promising cross-disciplinary research avenues include:
NO-Releasing Nanoparticles: Developing functionalized nanoparticles (e.g., lipid-based, polymeric, or polydopamine nanoparticles) that are covalently linked to a this compound-based precursor. nih.gov These nanoparticles could be engineered to release nitric oxide in response to specific physiological triggers (e.g., pH, enzymes) at a disease site, enhancing therapeutic efficacy while minimizing systemic exposure.
Functionalized Medical Device Coatings: Creating coatings for medical devices, such as cardiovascular stents or catheters, that are capable of a slow and sustained release of nitric oxide. This could help prevent common complications like thrombosis (blood clotting) and restenosis (re-narrowing of the vessel) by promoting endothelialization and reducing inflammation.
Injectable Hydrogels for Localized Delivery: Designing biocompatible and biodegradable hydrogels that encapsulate an NO-donating compound derived from this compound. These could be injected directly into a target tissue (e.g., a wound bed or an inflamed joint) to provide localized and prolonged therapeutic action.
Smart Materials for On-Demand Release: Exploring the integration of NO-donating moieties into "smart" polymers that change their properties in response to external stimuli (e.g., light, temperature, ultrasound). This could lead to the development of non-invasive, on-demand drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
